![molecular formula C21H26N2O3 B6964218 [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B6964218.png)
[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone is a complex organic compound that features a piperidine ring, a quinoline moiety, and an oxane (tetrahydropyran) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .
Wirkmechanismus
The mechanism of action of [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. By binding to these targets, the compound can modulate their activity and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine: This compound shares a similar piperidine and oxane structure but features a pyrimidine ring instead of a quinoline ring.
4,6-Dimethyl-2-[4-(oxan-2-ylmethoxy)piperidin-1-yl]pyrimidine: This compound also contains the piperidine and oxane groups but has additional methyl groups on the pyrimidine ring.
Uniqueness
The uniqueness of [4-(Oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone lies in its combination of the piperidine, oxane, and quinoline moieties.
Eigenschaften
IUPAC Name |
[4-(oxan-2-ylmethoxy)piperidin-1-yl]-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(17-13-16-5-1-2-7-20(16)22-14-17)23-10-8-18(9-11-23)26-15-19-6-3-4-12-25-19/h1-2,5,7,13-14,18-19H,3-4,6,8-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRPYXDPCEAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B6964137.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methoxyoxan-4-yl)methanone](/img/structure/B6964144.png)
![(3-Cyclopentyloxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6964149.png)
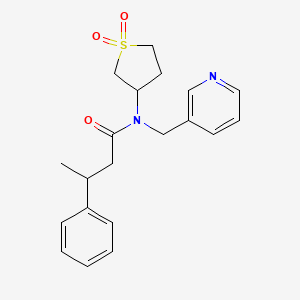
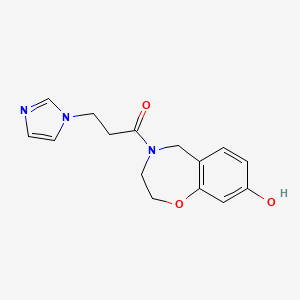
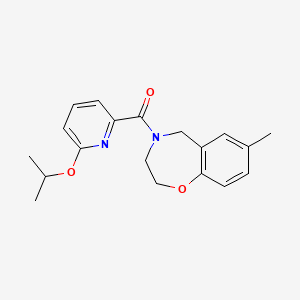
![(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[4-(oxan-4-yloxy)phenyl]methanone](/img/structure/B6964171.png)
![(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B6964177.png)
![[2-(4-Fluorophenyl)cyclopropyl]-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6964184.png)

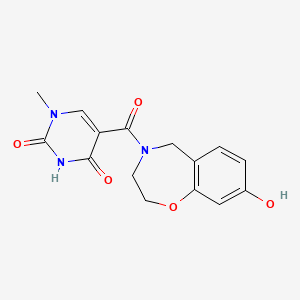
![4-(2-Methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)-2-[2-(trifluoromethyl)phenyl]morpholine](/img/structure/B6964205.png)
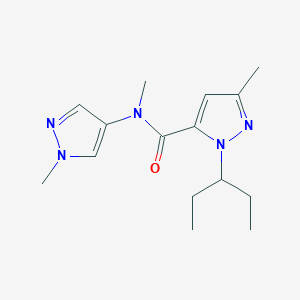
![N-[1-(3-aminopyrazine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6964243.png)
